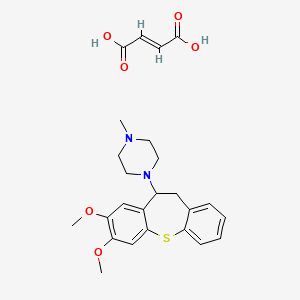
1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate involves multiple steps, starting with the preparation of the dibenzo(b,f)thiepin core. This core is then functionalized with methoxy groups and further reacted with 4-methylpiperazine. The final step involves the formation of the maleate hydrate salt. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Hydrolysis: The maleate ester can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Scientific Research Applications
1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate is utilized in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry: The compound is used in the development of new materials and as a precursor for other complex molecules
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate hydrate stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
- 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-ethylpiperazine
- 1-(10,11-Dihydro-7,8-dimethoxydibenzo(b,f)thiepin-10-yl)-4-phenylpiperazine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
80709-64-4 |
|---|---|
Molecular Formula |
C25H30N2O6S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2,3-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21;5-3(6)1-2-4(7)8/h4-7,13-14,17H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NRCWWPPJMPEMSU-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



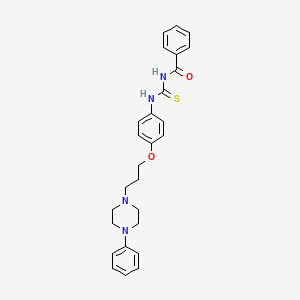
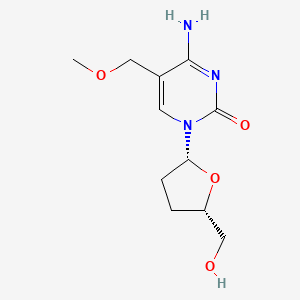
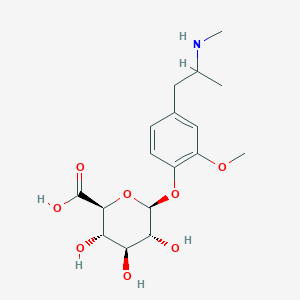
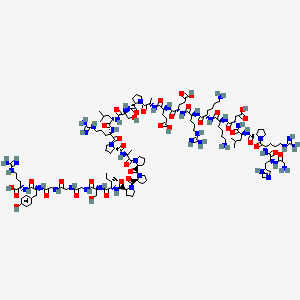
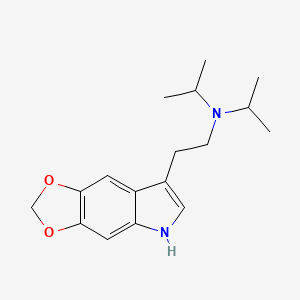
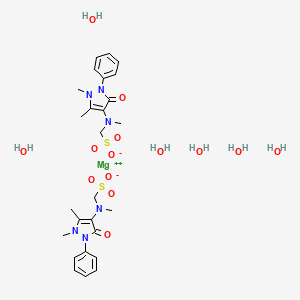
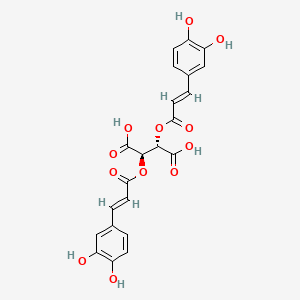
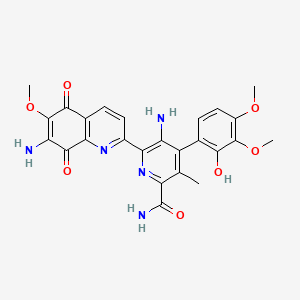
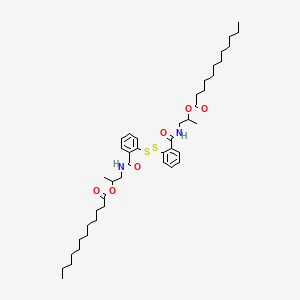
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
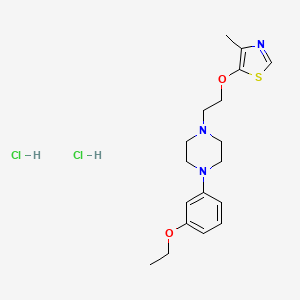

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
